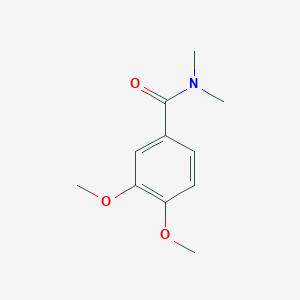

3,4-dimethoxy-N,N-dimethylbenzamide

Beschreibung

3,4-Dimethoxy-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by two methoxy groups at the 3- and 4-positions of the benzene ring and a dimethylamide group at the carbonyl position. For example, the NMR data of 3,5-dimethoxy-N,N-dimethylbenzamide (a positional isomer) reveals distinct spectral features:

- ¹H NMR: Aromatic protons resonate as singlets at δ 6.48–6.53 ppm, with methoxy groups at δ 3.80 ppm and dimethylamide protons at δ 3.10/2.98 ppm .

- ¹³C NMR: The carbonyl carbon appears at δ 171.2 ppm, methoxy carbons at δ 55.3 ppm, and dimethylamide carbons at δ 39.7/35.1 ppm .

These spectral characteristics suggest that substituent positioning (3,4 vs. 3,5) significantly impacts electronic distribution and steric effects. The 3,4-dimethoxy substitution likely enhances electron density on the aromatic ring, influencing reactivity and intermolecular interactions compared to its isomers.

Eigenschaften

CAS-Nummer |

6967-45-9 |

|---|---|

Molekularformel |

C11H15NO3 |

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

3,4-dimethoxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C11H15NO3/c1-12(2)11(13)8-5-6-9(14-3)10(7-8)15-4/h5-7H,1-4H3 |

InChI-Schlüssel |

WSSLDBVWUSSAGE-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Dimethoxy-N,N-dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to yield the desired benzamide derivative. The reaction conditions typically involve:

Step 1: Reacting 3,4-dimethoxybenzoic acid with thionyl chloride in an inert solvent such as dichloromethane at room temperature to form 3,4-dimethoxybenzoyl chloride.

Step 2: Adding dimethylamine to the reaction mixture and allowing it to react at low temperature (0-5°C) to form 3,4-dimethoxy-N,N-dimethylbenzamide.

Industrial Production Methods

Industrial production of 3,4-dimethoxy-N,N-dimethylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxy-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,4-dimethoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The methoxy groups and the amide functionality play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Positional Isomers: 3,4-Dimethoxy vs. 3,5-Dimethoxy Derivatives

- Electronic Effects :

- Reactivity in Esterification :

- N,N-Dimethylbenzamides with electron-donating groups (e.g., para-methoxy) exhibit higher reactivity in esterification reactions (up to 82% yield) compared to electron-withdrawing substituents (e.g., nitro groups, 64% yield) . This trend suggests that 3,4-dimethoxy-N,N-dimethylbenzamide may show moderate to high reactivity due to its electron-rich aromatic system.

Substituent Variations: Methoxy vs. Methyl vs. Chloro Groups

- Structural Conformation :

- N-(3,4-Dimethylphenyl)benzamide adopts a transoid conformation of the amide group due to steric hindrance from methyl substituents, forming columnar structures via N–H⋯O hydrogen bonds . In contrast, methoxy groups in 3,4-dimethoxy-N,N-dimethylbenzamide may promote weaker hydrogen bonding but stronger dipole interactions.

- Biological Activity: N-Hexyl-3,4-dihydroxybenzamide (a dihydroxy analog) demonstrates antimalarial and antitumor activity, attributed to hydrogen bonding with biological targets .

Heterocyclic and Complex Derivatives

- 3,4-Dimethoxy-N-(4-methoxy-3,7-dimethylbenzothiazol-2-ylidene)benzamide :

- 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide: Chloro substituents increase lipophilicity and metabolic stability, making this compound a candidate for central nervous system targeting. In contrast, methoxy groups in 3,4-dimethoxy-N,N-dimethylbenzamide may improve solubility but reduce blood-brain barrier penetration .

Biologische Aktivität

3,4-Dimethoxy-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3,4-Dimethoxy-N,N-dimethylbenzamide has the molecular formula and features two methoxy groups at the 3 and 4 positions of the benzene ring, along with a dimethylamino group attached to the amide nitrogen. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.

The biological activity of 3,4-dimethoxy-N,N-dimethylbenzamide is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The methoxy groups enhance electron density on the aromatic ring, potentially increasing binding affinity to target proteins.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, 3,4-dimethoxy-N,N-dimethylbenzamide has shown promise in inhibiting cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Human Breast Cancer (MCF-7) | 12.5 | Induction of apoptosis |

| Osteosarcoma (Saos-2) | 15.0 | Cell cycle arrest |

| Head and Neck Cancer (HSC-3) | 10.0 | Inhibition of angiogenesis |

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that compounds like 3,4-dimethoxy-N,N-dimethylbenzamide may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

-

Study on Anticancer Activity:

A recent study evaluated the effects of 3,4-dimethoxy-N,N-dimethylbenzamide on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM. Mechanistic studies revealed that the compound induces apoptosis through the intrinsic pathway involving caspase activation . -

Neuroprotection in Experimental Models:

Another investigation focused on the neuroprotective potential of this compound in models of oxidative stress. The results indicated that treatment with 3,4-dimethoxy-N,N-dimethylbenzamide significantly reduced levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures exposed to oxidative stress .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 3,4-dimethoxy-N,N-dimethylbenzamide, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3,5-Dimethoxy-N,N-dimethylbenzamide | Similar methoxy substitution | Moderate anticancer activity |

| N,N-Dimethylbenzamide | Lacks methoxy groups | Low anticancer activity |

| 3-Methoxy-N,N-dimethylbenzamide | Single methoxy group | Limited neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.